2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a synthetic small molecule featuring a complex heterocyclic core: a pyrrolo[3,4-d][1,2,3]triazole scaffold substituted with a 3-chloro-4-methylphenyl group at position 5 and an acetamide moiety linked to a 3-fluoro-4-methylphenyl group. Its molecular formula is C₂₂H₁₈ClFN₅O₃, with a molecular weight of 454.86 g/mol (calculated).
Key structural features influencing its activity include:
- Electron-withdrawing groups (chloro, fluoro) on the aromatic rings, enhancing binding affinity to hydrophobic pockets in target proteins.
- The triazole ring, which may participate in hydrogen bonding or π-π stacking interactions.
- The acetamide linker, providing conformational flexibility for target engagement.
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-4-6-13(8-14(10)21)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-12-5-3-11(2)15(22)7-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLLAGYSRHEWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 1052604-29-1) has emerged as a significant subject of research due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H20ClN5O3
- Molecular Weight : 425.87 g/mol
- IUPAC Name : 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dimethylphenyl)acetamide
- Structure : The compound features a complex structure with a triazole ring and an acetamide moiety.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , primarily through its interaction with various biological pathways. It has been shown to inhibit key enzymes involved in tumor growth and proliferation.
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Mechanism of Action :
- The compound interacts with the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are critical in cancer cell signaling pathways.
- Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting these signaling pathways.
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Case Studies :
- A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability and induced cell death in a dose-dependent manner. The IC50 values were reported to be lower than those of standard chemotherapeutic agents .
- Another investigation highlighted the compound's effectiveness against Agaricus bisporus tyrosinase, suggesting its potential use in treating pigmentation disorders alongside cancer .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of tyrosinase , an enzyme involved in melanin production. This property suggests its applicability in treating hyperpigmentation disorders.
- Inhibition Studies :
- In vitro assays demonstrated that the compound effectively inhibited tyrosinase activity with an IC50 value indicating strong inhibitory potential compared to other known inhibitors .
- Molecular docking studies revealed favorable interactions between the compound and the active site of tyrosinase, supporting its role as a competitive inhibitor .
Summary of Biological Activities
IC50 Values Against Cancer Cell Lines
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogs
*Analog A: 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide (CAS 1052604-29-1) .
Structural Modifications and Bioactivity
- Fluorine vs. Chlorine Substitution: The target compound’s 3-fluoro-4-methylphenyl group (vs. Fluorine’s electronegativity may enhance target selectivity .
- Heterocyclic Additions : Analog C’s pyridine ring increases molecular weight and lipophilicity (LogP: 3.5) but introduces hydrogen-bonding capability, correlating with stronger kinase inhibition .
Research Findings and Limitations
- Computational Predictions : QSPR models (e.g., van der Waals descriptors) suggest the target compound’s rigid core enhances metabolic stability but may hinder blood-brain barrier penetration .
- Synthetic Challenges : The triazolopyrrolidine-dione scaffold requires multi-step synthesis, with yields often below 15% for analogs .
- Data Gaps: Experimental data (e.g., IC₅₀ values, toxicity) are absent for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
